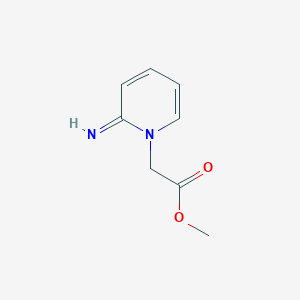
Methyl 2-(2-iminopyridin-1(2H)-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-iminopyridin-1(2H)-yl)acetate is a heterocyclic compound that features a pyridine ring with an imino group and a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-iminopyridin-1(2H)-yl)acetate typically involves the reaction of 2-aminopyridine with methyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 2-aminopyridine attacks the carbonyl carbon of methyl chloroacetate, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of catalysts such as palladium or copper can enhance the reaction efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(2-iminopyridin-1(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The imino group can be oxidized to form a nitro group.
Reduction: The imino group can be reduced to form an amine.
Substitution: The ester group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted esters or amides.
Aplicaciones Científicas De Investigación
Methyl 2-(2-iminopyridin-1(2H)-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for metal ions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-(2-iminopyridin-1(2H)-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The imino group can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecule. The ester group can undergo hydrolysis, releasing the active form of the compound.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminopyridine: A precursor in the synthesis of Methyl 2-(2-iminopyridin-1(2H)-yl)acetate.
Imidazo[1,2-a]pyridine: A related heterocyclic compound with similar structural features.
Pyridine derivatives: Compounds with a pyridine ring and various functional groups.
Propiedades
Fórmula molecular |
C8H10N2O2 |
|---|---|
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
methyl 2-(2-iminopyridin-1-yl)acetate |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)6-10-5-3-2-4-7(10)9/h2-5,9H,6H2,1H3 |
Clave InChI |
VHJKVUVHYLPRIS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CN1C=CC=CC1=N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13004001.png)
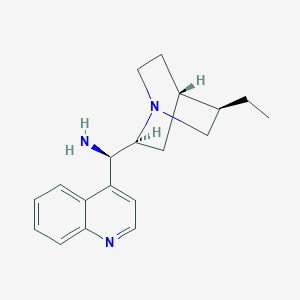
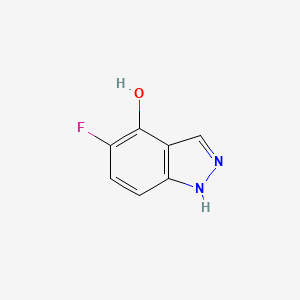
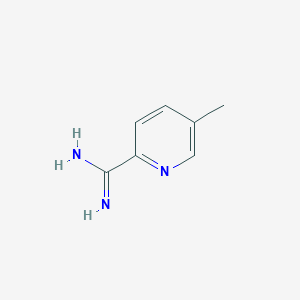
![2-(3-Azabicyclo[3.2.1]octan-8-yl)acetic acid](/img/structure/B13004028.png)



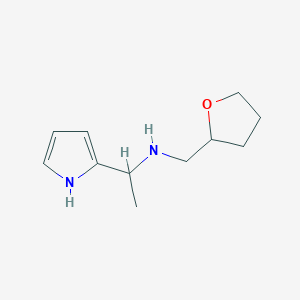
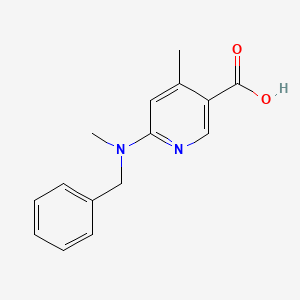
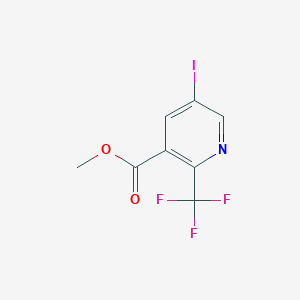
![8-Oxabicyclo[3.2.1]octan-6-amine](/img/structure/B13004067.png)
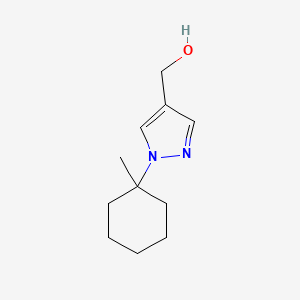
![6-Bromoimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13004078.png)
